![molecular formula C15H20BrNO5 B4988462 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate](/img/structure/B4988462.png)
1-[2-(2-bromophenoxy)ethyl]piperidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-bromophenoxy)ethyl]piperidine oxalate, commonly known as BPEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity and neuronal signaling.
Mechanism of Action
BPEP acts as a competitive antagonist of 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate, which is a G protein-coupled receptor that regulates the release of neurotransmitters such as glutamate. By blocking the activity of 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate, BPEP reduces the excitability of neurons and modulates synaptic plasticity, which can have a beneficial effect on neurological disorders.
Biochemical and Physiological Effects:
BPEP has been shown to have a range of biochemical and physiological effects. In animal studies, BPEP has been shown to improve cognitive function and reduce anxiety-like behavior. BPEP has also been shown to reduce the reinforcing properties of drugs of abuse, suggesting that it may be useful in the treatment of addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPEP is its selectivity for 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate, which allows for more specific targeting of this receptor compared to other compounds. However, BPEP has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments. Additionally, BPEP has a low solubility in water, which can make it challenging to administer in certain experimental setups.
Future Directions
There are several future directions for the study of BPEP. One area of research is the development of more potent and selective 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate antagonists that can overcome the limitations of BPEP. Another area of research is the investigation of the therapeutic potential of 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate antagonists in other neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, the use of BPEP as a tool to investigate the role of 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate in synaptic plasticity and neuronal signaling is an area of ongoing research.
Synthesis Methods
The synthesis of BPEP involves the reaction of 2-bromophenol with 2-(2-chloroethyl)piperidine in the presence of a base, followed by the reaction of the resulting product with oxalic acid to form the oxalate salt of BPEP. The yield of this method is around 50%, and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
BPEP has been extensively studied in the field of neuroscience due to its ability to selectively block 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate. This receptor is involved in various physiological processes such as learning and memory, anxiety, and addiction. BPEP has been shown to have potential therapeutic applications in a range of neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction.
properties
IUPAC Name |
1-[2-(2-bromophenoxy)ethyl]piperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.C2H2O4/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15;3-1(4)2(5)6/h2-3,6-7H,1,4-5,8-11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVHDWMWIBXEJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2Br.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Bromophenoxy)ethyl]piperidine;oxalic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.